2-Amino-5-methylbenzothioamide

Description

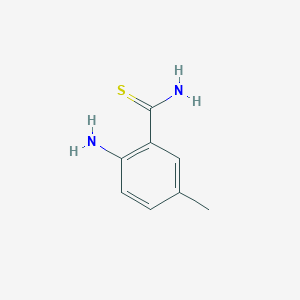

2-Amino-5-methylbenzothioamide is a sulfur-containing aromatic compound characterized by a benzothioamide backbone with an amino group at the 2-position and a methyl group at the 5-position. Its molecular formula is C₈H₈N₂S, and it belongs to the class of aminobenzothioamides, which are notable for their roles in medicinal chemistry and materials science. The thioamide group (–C(=S)–NH₂) imparts distinct electronic and steric properties compared to traditional amides, enhancing lipophilicity and altering hydrogen-bonding capabilities.

Properties

Molecular Formula |

C8H10N2S |

|---|---|

Molecular Weight |

166.25 g/mol |

IUPAC Name |

2-amino-5-methylbenzenecarbothioamide |

InChI |

InChI=1S/C8H10N2S/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H2,10,11) |

InChI Key |

CUACFMXJPMIIRU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C(=S)N |

Origin of Product |

United States |

Scientific Research Applications

2-Amino-5-methylbenzothioamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Amino-5-methylbenzothioamide exerts its effects involves interactions with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.

Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-amino-5-methylbenzothioamide with four related compounds, focusing on molecular structure, substituent effects, physicochemical properties, and applications.

Table 1: Comparative Overview of this compound and Analogues

Structural and Electronic Differences

- Substituent Effects: The methyl group in this compound acts as an electron-donating group, stabilizing the aromatic ring and reducing electrophilic substitution reactivity compared to electron-withdrawing groups like –NO₂ (in 2-amino-5-nitrobenzothioamide) or –Cl (in 2-amino-5-chlorobenzenethiol) . The thioamide group (–C(=S)–NH₂) increases lipophilicity and metal-binding capacity relative to amides (–C(=O)–NH₂) or esters (e.g., in the methyl benzoate derivative) .

Crystal Packing and Stability :

Physicochemical Properties

- Solubility: The dihydrochloride salt of 5-amino-2-methylbenzothiazole demonstrates superior aqueous solubility (>50 mg/mL) compared to neutral thioamides, which are typically sparingly soluble in water . Nitro-substituted analogues (e.g., 2-amino-5-nitrobenzothioamide) exhibit reduced solubility in organic solvents due to dipole-dipole interactions .

- Acidity: The –Cl substituent in 2-amino-5-chlorobenzenethiol lowers the pKa of the –SH group (~8.2) compared to the –CH₃-substituted thioamide (pKa ~10.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.